1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-
Description
Historical Evolution of Oxaspirocyclic Compound Research
The exploration of oxaspirocyclic compounds began in the mid-20th century, driven by the need for three-dimensionally complex scaffolds capable of mimicking natural product architectures. Early work focused on simple spirocyclic ethers, but the incorporation of heteroatoms like oxygen and nitrogen into spiro systems emerged as a pivotal advancement. A landmark study in 2021 demonstrated the synthesis of over 150 oxa-spirocycles via iodocyclization, highlighting their enhanced water solubility (up to 40-fold improvements) and reduced lipophilicity compared to non-oxygenated analogs. These properties addressed critical pharmacokinetic challenges in drug design, particularly for central nervous system (CNS) targets requiring blood-brain barrier penetration.
The development of seven-membered oxacycles further expanded the utility of spirocyclic systems. For instance, ring-expansion strategies using cyclopropanol derivatives and Lewis acids like Al(OTf)₃ and TiCl₄ enabled the construction of 4-keto-cis-2,7-disubstituted oxepanes, showcasing the versatility of spirocyclic intermediates in accessing strained oxygen-containing rings. Such methodologies laid the groundwork for integrating oxa-spiro motifs into polycyclic architectures, including the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one framework.
Academic Significance of 3,9-Diazaspiro Scaffolds
The 3,9-diazaspiro[5.5]undecane scaffold has garnered attention for its balanced physicochemical properties and conformational rigidity, which enhance target selectivity and metabolic stability. Studies on 3,9-diazaspiro[5.5]undecane derivatives, such as γ-aminobutyric acid type A receptor (GABAAR) antagonists, revealed their potential in modulating peripheral neurotransmission without CNS side effects. The globular geometry of these spirocycles improves binding affinity to proteins with deep hydrophobic pockets, a feature exploited in the design of dual σ₁/σ₂ receptor ligands.
Table 1: Pharmacological Targets of 3,9-Diazaspiro[5.5]Undecane Derivatives
The introduction of a carbonyl group at position 2, as seen in 1-oxa-3,9-diazaspiro[5.5]undecan-2-one, further modulates electronic properties and hydrogen-bonding capacity, enabling interactions with enzymatic active sites. For example, 2-keto derivatives exhibit enhanced binding to acetyl-CoA carboxylase (ACC), a target for obesity therapeutics, with IC₅₀ values as low as 3 nM.
Contemporary Methodological Paradigms
Modern synthesis of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives relies on multicomponent cascade reactions and transition-metal catalysis. A notable approach involves Au(I)-catalyzed cycloaddition of 1,6-enynes with diazo ketones, followed by Rh(I)-mediated ring expansion, yielding functionalized oxepines as intermediates. This method capitalizes on the reactivity of gold carbenes to generate cyclopropane intermediates, which undergo stereoselective expansion to seven-membered rings.
Lewis acid-mediated strategies remain critical for constructing the spirocyclic core. For instance, Al(OTf)₃ and TiCl₄ synergistically promote acetal formation and Prins-type cyclization, enabling the assembly of cis-2,7-disubstituted oxepanes. Additionally, reductive amination and Suzuki-Miyaura coupling have been employed to introduce aryl and alkyl substituents at positions 5 and 9, respectively, as demonstrated in the synthesis of 5-ethyl-9-(3-(p-fluorobenzoyl)propyl) analogs.
Table 2: Synthetic Methods for 1-Oxa-3,9-Diazaspiro[5.5]Undecan-2-One Derivatives
The integration of p-fluorobenzoylpropyl groups at position 9 exemplifies structure-activity relationship (SAR)-driven design, where fluorinated aryl moieties enhance metabolic stability and target affinity through hydrophobic and electrostatic interactions.
Properties
CAS No. |
54981-17-8 |
|---|---|
Molecular Formula |
C20H27FN2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-ethyl-9-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C20H27FN2O3/c1-2-17-14-20(26-19(25)22-17)9-12-23(13-10-20)11-3-4-18(24)15-5-7-16(21)8-6-15/h5-8,17H,2-4,9-14H2,1H3,(H,22,25) |
InChI Key |
KWZBJFJOOGJFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Core Formation
The core spirocyclic framework, 1-oxa-3,9-diazaspiro(5.5)undecan-2-one, is commonly constructed via cyclization reactions involving 4-piperidone derivatives or related cyclic ketones. These precursors are functionalized to introduce nitrogen atoms and oxygen heteroatoms in the spiro ring system.
Two main synthetic routes are prevalent:
Protection strategies such as Boc (tert-butoxycarbonyl) protection on nitrogen atoms are employed to control regioselectivity and facilitate subsequent functionalization steps.
Detailed Preparation Methodology for 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-
Stepwise Synthetic Route
Alternative Synthetic Approaches
Spirooxirane Route: Starting from 4-piperidone, oxidation to spirooxirane followed by nucleophilic ring-opening with amines bearing the desired substituents, then cyclization to form the spiro-lactam.
Cyanohydrin Protection Route: Formation of 4-piperidone cyanohydrins, protection as tetrahydropyran-2-yl ethers, followed by amination and cyclization steps to yield the final compound.
Research Findings and Analysis
The synthetic methods described have been validated by multiple research groups focusing on spiroheterocyclic compounds with pharmacological potential, including neuroleptic, analgesic, and antibacterial activities.
The presence of the p-fluorobenzoyl group enhances the compound's biological activity and stability, making its introduction a key step in the synthesis.
The yields for each step vary depending on reaction conditions, with overall yields for the multi-step synthesis typically ranging between 40-70%.
Spectroscopic characterization (NMR, IR, MS) confirms the structure of intermediates and final products, with particular attention to the chemical shifts of the spiro ring protons and the fluorine atom in the aromatic substituent.
Summary Table of Key Synthetic Parameters
| Parameter | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Starting Material | 4-Piperidone or derivatives | Commercially available | Core ring precursor |
| Protection | Boc protection of nitrogen | Boc2O, base, room temperature | Selective N-protection |
| Alkylation | N-alkylation with 3-(p-fluorobenzoyl)propyl bromide | NaOH or K2CO3, solvent (e.g., butanol), 50-80°C | Introduction of fluorobenzoyl group |
| Ethylation | Reductive amination or alkylation | LiAlH4 or NaBH4, ethyl halide | Introduction of ethyl substituent |
| Cyclization | Acid-catalyzed ring closure | 80% H3PO4, elevated temperature | Formation of spiro-lactam |
| Deprotection | Acidic hydrolysis | TFA or HCl in organic solvent | Removal of Boc groups |
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features and Modifications
The target compound’s spirocyclic core distinguishes it from linear or monocyclic analogues. Substituent effects are critical:
- 5-Ethyl group : Enhances lipophilicity and metabolic stability compared to smaller alkyl groups (e.g., methyl) .
- 3-(p-Fluorobenzoyl)propyl side chain : The p-fluorobenzoyl moiety improves binding affinity to CCR5 via hydrophobic and electrostatic interactions, while the propyl linker balances flexibility and steric hindrance .
Pharmacological Activity Comparison
Table 1: Key Pharmacological Data of Selected Analogues
Key Observations:
- Potency : The target compound exhibits superior CCR5-binding affinity (IC₅₀ = 5.1 nM) compared to earlier analogues like Diazaspiro21 (IC₅₀ = 30 nM), likely due to the p-fluorobenzoyl group’s enhanced interactions .
- PK Profile : Oral bioavailability (66% in rats) and half-life (4.19 h) are retained from the parent scaffold, suggesting the 5-ethyl group mitigates first-pass metabolism without introducing CYP or hERG inhibition .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Differentiators from Similar Compounds
Substituent Optimization : The 3-(p-fluorobenzoyl)propyl chain provides a balance of electronic (fluorine’s electron-withdrawing effect) and steric properties, outperforming chlorobenzoyl (e.g., CAS 54981-20-3) in selectivity .
Metabolic Stability : The 5-ethyl group reduces oxidative metabolism compared to bulkier alkyl chains (e.g., i-propyl in ), minimizing off-target interactions .
Biological Activity
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is , and it is characterized by a unique spirocyclic structure that contributes to its pharmacological properties. The presence of the p-fluorobenzoyl group enhances its interaction with biological targets.
Biological Activity Overview
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one derivatives have been shown to exhibit various biological activities, primarily through their role as inhibitors of specific enzymes and receptors:
- Soluble Epoxide Hydrolase (sEH) Inhibition : Research indicates that certain derivatives of this compound act as potent sEH inhibitors. For instance, a study highlighted that a related compound reduced serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, suggesting potential for treating chronic kidney diseases .
- Geranylgeranyltransferase I (GGTase I) Inhibition : Compounds within this class have been reported to inhibit GGTase I activity, which is crucial for cancer cell proliferation. This inhibition leads to the inactivation of downstream signaling pathways involving YAP1 and TAZ, thus blocking hyperproliferative disorders .
The mechanisms by which 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one exerts its biological effects include:
-
Enzyme Inhibition :
- sEH Inhibition : By inhibiting sEH, these compounds can modulate lipid metabolism and inflammation pathways.
- GGTase I Inhibition : This action disrupts the post-translational modification of proteins involved in cell signaling and proliferation.
- Receptor Modulation : Some derivatives have been identified as antagonists to GABA type A receptors, influencing neurotransmission and immune responses .
Study on Chronic Kidney Disease
A significant study demonstrated that a derivative of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one exhibited remarkable efficacy in lowering serum creatinine levels in a rat model, indicating its potential as an oral therapeutic agent for chronic kidney diseases. The tested compound showed excellent bioavailability when administered at a dose of 30 mg/kg .
Cancer Proliferation Inhibition
Another investigation focused on the anti-cancer properties of compounds derived from this class. The study revealed that these compounds effectively inhibited cell proliferation in various cancer cell lines by targeting GGTase I activity. The results indicated a promising avenue for developing anti-cancer therapies based on these spirocyclic structures .
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. For example:
- Step 1 : Formation of the spirocyclic core via cyclization under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Introduction of the 3-(p-fluorobenzoyl)propyl side chain via nucleophilic substitution or reductive amination .
- Key Reagents : Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and Pd catalysts for cross-coupling reactions .
- Critical Parameters : Temperature control (±2°C) and inert atmospheres (N₂/Ar) to prevent side reactions. Yields range from 30–80%, depending on steric hindrance and solvent polarity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions. For example, the ethyl group at position 5 shows a triplet at δ 1.2–1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₂₇ClN₂O₃ requires m/z 378.89) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What biological targets are associated with 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives, and how are these activities validated?
- Methodological Answer :
- Neurological Targets : GABAA receptors (e.g., EC₅₀ values via electrophysiology in HEK293 cells expressing α1β2γ2 subunits) .
- Antiviral Targets : CCR5 receptor antagonism (IC₅₀ determination using RANTES-binding assays) .
- Validation : Dose-response curves and selectivity profiling against related receptors (e.g., dopamine D2, serotonin 5-HT3) to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time). For CCR5 antagonism, use Jurkat T-cells expressing CCR5 and calcium flux assays .
- Meta-Analysis : Compare structural analogs (e.g., 9-benzyl vs. 9-(p-fluorobenzoyl)propyl derivatives) to isolate substituent effects .
- Contradictory Data Example : A study showed GABAA potentiation (EC₅₀ = 120 nM) , while another reported no activity; differences may stem from assay sensitivity or stereochemical impurities .
Q. What strategies optimize synthetic yield for large-scale production of this compound?
- Methodological Answer :
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (yield improvement from 50% to 75%) .
- Solvent Optimization : Replace DCM with THF for cyclization steps to enhance solubility .
- Process Automation : Continuous flow reactors for precise control of exothermic reactions (e.g., alkylation at –20°C) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific targets?
- Methodological Answer :
- Substituent Variations :
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses in GABAA receptor pockets .
Q. What experimental approaches address stereochemical challenges in synthesizing this compound?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with Chiralpak AD-H columns to separate diastereomers (e.g., 2:1 mixture resolved to >99% ee) .
- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) for enantioselective spirocycle formation .
Q. How can stability studies inform storage and handling protocols for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
